Icmt-IN-45

ICMT inhibition Enzymatic Assay Biochemical Potency

Icmt-IN-45 (compound 24) is an 8-hydroxyquinoline-derived ICMT inhibitor with a defined biochemical IC50 of 0.132 µM. This series exhibits extreme structure–activity sensitivity: a minor modification to compound 25 (ICMT-IN-46) causes a >4-fold potency loss. Generic substitution based on class similarity risks experimental failure or off-target effects at higher concentrations. Procure the exact, potency-verified compound for reliable in vitro biochemical assay benchmarking, HTS protocol validation, and SAR reference studies. Not characterized for cellular or in vivo applications.

Molecular Formula C24H33NO
Molecular Weight 351.5 g/mol
Cat. No. B12368887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-45
Molecular FormulaC24H33NO
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3
InChIInChI=1S/C24H33NO/c1-19(2)20-10-12-22(13-11-20)25-16-14-24(21-8-6-5-7-9-21)15-17-26-23(3,4)18-24/h5-13,19,25H,14-18H2,1-4H3
InChIKeyXCAIPNRGLQIZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-45 (IC50=0.132 µM): An 8-Hydroxyquinoline Derivative ICMT Inhibitor


Icmt-IN-45 (compound 24) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a key enzyme in the post-translational prenylation of proteins, including oncogenic Ras family members . Characterized by its 8-hydroxyquinoline-derived scaffold and a molecular formula of C24H33NO (MW 351.52) , it exhibits a reported biochemical IC50 value of 0.132 µM against ICMT in enzymatic assays . It is commercially available from multiple vendors with a typical purity standard of 98%, as confirmed by HPLC and NMR .

Why Icmt-IN-45 Cannot Be Simply Substituted: The Cost of Minor Structural Variation in ICMT Inhibition


Within the ICMT inhibitor class, minimal structural changes can lead to substantial differences in inhibitory potency. The series of 8-hydroxyquinoline derivatives, from which Icmt-IN-45 originates, demonstrates this critical sensitivity. For example, a seemingly minor modification from compound 24 (Icmt-IN-45) to compound 25 (ICMT-IN-46) results in a >4-fold reduction in potency. Generic substitution based solely on the compound class or structural similarity would ignore these quantifiable, consequential differences, risking experimental failure or requiring significantly higher compound concentrations that could introduce off-target effects . Therefore, procurement must be guided by the specific, measured biochemical activity of the exact compound required for the experimental model.

Icmt-IN-45 Quantitative Differentiation Guide: Evidence-Based Comparison with Analogs


Direct Comparison: Icmt-IN-45 (0.132 µM) vs. ICMT-IN-46 (0.556 µM) - A 4.2-Fold Potency Advantage

Icmt-IN-45 demonstrates a 4.2-fold greater potency in inhibiting ICMT compared to its direct structural analog, ICMT-IN-46 . This difference, quantified under identical enzymatic assay conditions, positions Icmt-IN-45 as a more potent research tool in the same experimental context.

ICMT inhibition Enzymatic Assay Biochemical Potency

Potency Comparison: Icmt-IN-45 vs. ICMT-IN-44 - A 21% Improvement

When compared to its closest more-potent predecessor in the series, ICMT-IN-44 (IC50 = 0.167 µM), Icmt-IN-45 (IC50 = 0.132 µM) shows a 21% improvement in inhibitory potency . This incremental gain is significant for precise chemical biology applications.

ICMT inhibition Structure-Activity Relationship Potency Optimization

Potency Comparison: Icmt-IN-45 (0.132 µM) vs. More Potent Analogs - A Necessary Trade-Off

Icmt-IN-45 is not the most potent compound in its series. Analogs ICMT-IN-43 (IC50 = 0.04 µM) and ICMT-IN-42 (IC50 = 0.054 µM) are 3.3-fold and 2.4-fold more potent, respectively . While Icmt-IN-45 is 2.4-fold less potent than ICMT-IN-42, it may offer a more balanced potency profile for specific applications where maximal inhibition is not required or could be detrimental to assay windows.

ICMT inhibition Chemical Tool Selection Potency Gradients

Evidence Gap: No Published Selectivity or In Vivo Efficacy Data for Icmt-IN-45

A critical limitation for scientific selection is the absence of any published data regarding the selectivity of Icmt-IN-45 against related enzymes (e.g., FTase, GGTase I, Rce1) or its efficacy in cellular or in vivo models. In contrast, the well-characterized tool compound cysmethynil has defined selectivity (no inhibition of FTase, GGTase I, or Rce1 at up to 50 µM) , and the advanced analog CAY10677 has quantifiable antiproliferative activity in cancer cell lines (MDA-MB-231 IC50 = 2.63 µM) .

Selectivity In Vivo Pharmacology Translational Research

Recommended Applications for Icmt-IN-45 Based on Verifiable Potency Data


Biochemical Assay Development and ICMT Activity Screening

Icmt-IN-45 is best utilized as a potent reference inhibitor in *in vitro* biochemical assays designed to measure ICMT enzymatic activity. Its defined IC50 of 0.132 µM provides a robust benchmark for establishing assay sensitivity, optimizing conditions, and validating high-throughput screening (HTS) protocols. It can serve as a positive control in assays using purified enzyme or lysates.

Structure-Activity Relationship (SAR) Studies on 8-Hydroxyquinoline ICMT Inhibitors

Given its intermediate potency among a series of closely related analogs , Icmt-IN-45 is a valuable reference point for SAR exploration. Researchers investigating how specific substitutions on the 8-hydroxyquinoline core affect ICMT inhibition can use Icmt-IN-45's potency and structure to benchmark new derivatives, making it a crucial tool for medicinal chemistry optimization efforts.

Use as a Tool Compound in Mechanistic Studies (Biochemical Level Only)

Icmt-IN-45 can be employed as a tool compound to probe the biochemical function of ICMT in reconstituted systems or cell lysates. Its application is strictly limited to studies that do not require extrapolation to cellular or *in vivo* outcomes due to the complete absence of selectivity, permeability, and efficacy data in complex biological systems [1]. It is not a suitable chemical probe for direct mechanistic work in live cells without extensive and currently unavailable characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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